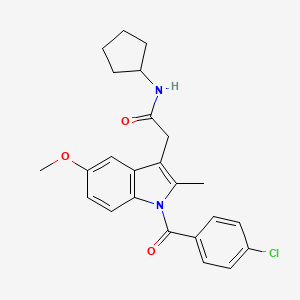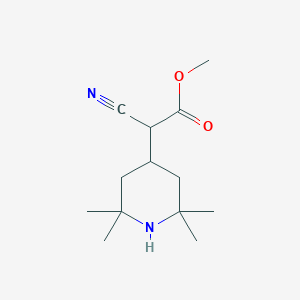
(5Z)-5-(2,3-dimethoxybenzylidene)-1-(3-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes methoxy and thioxo groups attached to a pyrimidinedione core. Its distinct chemical properties make it a subject of interest in organic synthesis and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione typically involves the reaction of 2,3-dimethoxybenzaldehyde with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of glacial acetic acid as a catalyst and a controlled temperature environment to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols. Substitution reactions can result in the replacement of methoxy groups with other functional groups.
Aplicaciones Científicas De Investigación
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of 5-[(Z)-1-(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione involves its interaction with molecular targets such as enzymes and proteins. The compound’s thioxo group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Thiosemicarbazones: These compounds share the thioxo group and have similar biological activities, including antimicrobial and anticancer properties.
4-Thiazolidinones: These compounds also contain a thioxo group and are known for their wide range of pharmacological activities, including anti-inflammatory and antioxidant effects.
Uniqueness
5-[(Z)-1-(2,3-Dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-thioxodihydro-4,6(1H)-pyrimidinedione is unique due to its specific combination of methoxy and thioxo groups attached to a pyrimidinedione core
Propiedades
Fórmula molecular |
C20H18N2O5S |
|---|---|
Peso molecular |
398.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-1-(3-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H18N2O5S/c1-25-14-8-5-7-13(11-14)22-19(24)15(18(23)21-20(22)28)10-12-6-4-9-16(26-2)17(12)27-3/h4-11H,1-3H3,(H,21,23,28)/b15-10- |
Clave InChI |
ZGVUEIAVJDBQGM-GDNBJRDFSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/C(=O)NC2=S |
SMILES canónico |
COC1=CC=CC(=C1)N2C(=O)C(=CC3=C(C(=CC=C3)OC)OC)C(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]carbamate](/img/structure/B11093816.png)
![2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11093818.png)
![2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11093825.png)
![(4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B11093836.png)
![N1-[1-(1-Adamantyl)ethyl]-2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridyl]sulfanyl}acetamide](/img/structure/B11093838.png)
![N'~1~-[(E)-1-(2-Chlorophenyl)methylidene]-1-adamantanecarbohydrazide](/img/structure/B11093841.png)
![2-bromo-N'-({4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]phenyl}carbonyl)benzohydrazide](/img/structure/B11093848.png)
![1-(Dimethoxymethyl)-17-(pyridin-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11093853.png)
![N-phenyl-2-(2-thioxo-5H-[1,3]dithiolo[4,5-b][1,4]dithiepin-6(7H)-ylidene)hydrazinecarbothioamide](/img/structure/B11093859.png)
![7-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11093865.png)
![5-{5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11093878.png)

![1-Isopropyl-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11093893.png)

